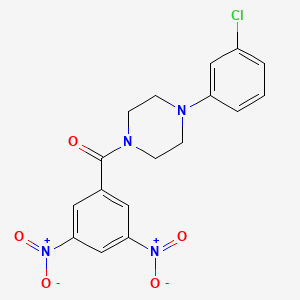

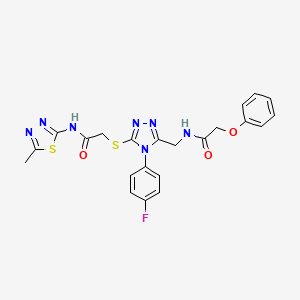

(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

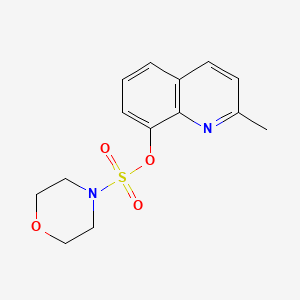

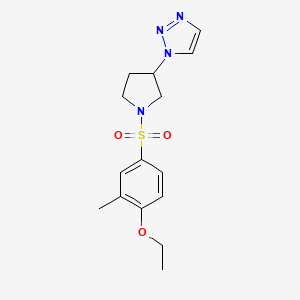

“(4-(3-Chlorophenyl)piperazin-1-yl)(3,5-dinitrophenyl)methanone” is a chemical compound with the molecular formula C17H16ClN3O3 . It has an average mass of 345.780 Da and a monoisotopic mass of 345.088013 Da .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalysed coupling of substituted phenyl or pyridyl bromides . The organic layer is then evaporated under reduced pressure and the crude reaction mass is purified by column chromatography .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring attached to a chlorophenyl group and a dinitrophenyl group . The piperazine ring provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket .Scientific Research Applications

Anticancer and Antituberculosis Studies

A study focused on the synthesis and evaluation of derivatives similar to the given compound for their anticancer and antituberculosis properties. The research revealed that some synthesized compounds exhibited significant anticancer activity against human breast cancer cell lines and showed promising antituberculosis activity. This suggests the compound's potential as a base for developing therapeutic agents targeting these diseases (S. Mallikarjuna, Basawaraj Padmashali, C. Sandeep, 2014).

Antimicrobial Activity

Another study synthesized new pyridine derivatives, including piperazine and chloropyridine components, to evaluate their antimicrobial activity. The compounds demonstrated variable and modest activity against several bacteria and fungi strains, highlighting the compound's potential use in developing new antimicrobial agents (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Anti-Cancer Activity of O-Arylated Diazeniumdiolates

Research on O(2)-arylated diazeniumdiolates, including compounds with piperazine elements, showed broad-spectrum anti-cancer activity in various rodent cancer models. These studies indicate the role of such compounds in activating pathways for cancer cell apoptosis, offering insights into designing cancer therapeutics with minimal side effects on normal tissues (L. Keefer, 2010).

Structural and Theoretical Studies

The structural and theoretical studies of derivatives involving piperazine and chlorophenyl groups have provided valuable insights into the molecular interactions, stability, and electronic properties. These studies contribute to the understanding of the compound's chemical behavior and potential applications in materials science (C. S. Karthik et al., 2021).

Synthesis of Antihistamines

Efficient synthesis methods have been developed for antihistamine drugs using intermediates related to the given compound. This demonstrates the compound's relevance in pharmaceutical manufacturing, particularly in producing drugs to treat allergies (A. Venkat Narsaiah, P. Narsimha, 2011).

Future Directions

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(3,5-dinitrophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O5/c18-13-2-1-3-14(10-13)19-4-6-20(7-5-19)17(23)12-8-15(21(24)25)11-16(9-12)22(26)27/h1-3,8-11H,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJZKYQKBZPMUGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

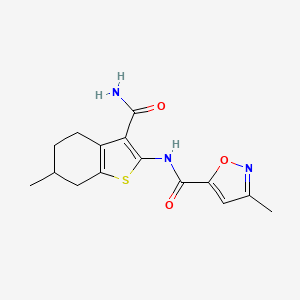

![(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2696411.png)

![ethyl (2Z)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696419.png)

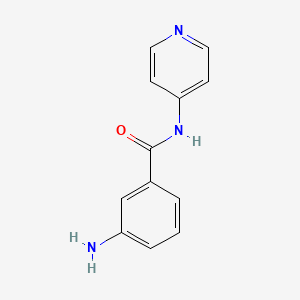

![ethyl (2E)-3-amino-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]prop-2-enoate](/img/structure/B2696424.png)